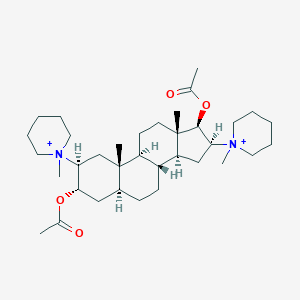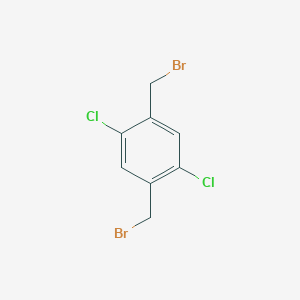
6-Bromo-2-naftil β-D-galactósido
Descripción general
Descripción
6-bromo-2-naphthyl beta-D-galactoside is a beta-D-galactoside having a 6-bromo-2-naphthyl substituent at the anomeric position. It has a role as a chromogenic compound. It is an organobromine compound and a beta-D-galactoside. It derives from a 6-bromo-2-naphthol.
Aplicaciones Científicas De Investigación
Sustrato Enzimático en Ensayos Bioquímicos
6-Bromo-2-naftil β-D-galactósido: se utiliza ampliamente como sustrato para la enzima β-galactosidasa . Esta aplicación es crucial en ensayos bioquímicos donde la actividad enzimática puede cuantificarse en función de la escisión del compuesto, lo que da como resultado un cambio mensurable.
Compuesto Cromogénico para Estudios Histoquímicos
Como compuesto cromogénico, desempeña un papel importante en la histoquímica para detectar la actividad de la β-galactosidasa dentro de las células o secciones de tejido . El compuesto, tras la acción enzimática, libera un producto coloreado que puede visualizarse, proporcionando información valiosa sobre los procesos celulares y la localización de la enzima.
Investigación en Genética Molecular
En genética molecular, This compound se utiliza para estudiar la expresión genética. Actúa como un indicador de la presencia de β-galactosidasa, que a menudo se utiliza como un gen reportero en experimentos de ingeniería genética .
Herramienta de Diagnóstico en Microbiología
La capacidad del compuesto para actuar como sustrato para la β-galactosidasa lo convierte en una herramienta de diagnóstico útil en microbiología. Ayuda a identificar y diferenciar especies bacterianas en función de su capacidad para hidrolizar este sustrato .
Aplicación en Biología Celular
En biología celular, This compound se utiliza para rastrear eventos celulares como la diferenciación y el desarrollo. La descomposición enzimática de este compuesto puede estar relacionada con etapas específicas en la maduración celular, lo que proporciona un marcador visual para los investigadores .
Uso en el Ensayo Inmunoabsorbente Ligado a Enzimas (ELISA)
Este compuesto puede emplearse en técnicas ELISA donde los anticuerpos conjugados a β-galactosidasa pueden detectarse mediante la reacción enzimática que implica This compound, lo que lleva a la formación de un producto coloreado .
Cribado de Inhibidores de β-Galactosidasa
También se utiliza en la detección de posibles inhibidores de β-galactosidasa. La inhibición de la actividad de la enzima puede medirse por la falta de desarrollo de color, lo que indica la eficacia del compuesto como inhibidor .
Uso Educativo en Laboratorios de Bioquímica
Por último, This compound encuentra su aplicación en entornos educativos, particularmente en cursos de laboratorio de bioquímica. Permite a los estudiantes observar visualmente las interacciones enzima-sustrato y comprender los principios de la cinética enzimática .
Análisis Bioquímico
Biochemical Properties
6-Bromo-2-naphthyl b-D-galactoside serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product . This property makes it a useful tool in biochemical assays where it can be used to detect the presence and activity of β-glycosidase enzymes .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-2-naphthyl b-D-galactoside is primarily through its interaction with β-glycosidases. These enzymes cleave the glycosidic bond of the compound, leading to the release of a 6-bromo-2-naphthyl moiety and a galactose molecule
Temporal Effects in Laboratory Settings
It is known that the compound should be stored in a dry, sealed environment, preferably in a freezer under -20°C to maintain its stability .
Metabolic Pathways
Given its structure, it is likely metabolized by β-glycosidases, which cleave its glycosidic bond to release a galactose molecule .
Propiedades
IUPAC Name |
(2S,3R,4S,5R,6R)-2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2/t12-,13+,14+,15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRXQZJJCPRATR-LYYZXLFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165959 | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15572-30-2 | |
| Record name | 6-Bromo-2-naphthalenyl β-D-galactopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15572-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015572302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo-2-naphthyl-beta-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-2-naphthyl β-D-galactopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 6-Bromo-2-naphthyl beta-D-galactopyranoside interact with its target, and what are the downstream effects?
A1: 6-Bromo-2-naphthyl beta-D-galactopyranoside acts as a substrate for the enzyme β-galactosidase. When the enzyme hydrolyzes this compound, it releases 6-bromo-2-naphthol and β-D-galactose [, , , ]. The released 6-bromo-2-naphthol can then undergo azo-coupling with a diazonium salt such as hexazotized p-rosaniline (also known as basic fuchsine), forming a colored product. This color change serves as a visual indicator of β-galactosidase activity [, , , ].
Q2: What makes 6-Bromo-2-naphthyl beta-D-galactopyranoside useful for detecting extracellular β-galactosidase activity in plants?
A2: This compound's utility stems from the properties of its hydrolysis product, 6-bromo-2-naphthol. Being relatively insoluble in water, the colored product formed after azo-coupling remains localized near the site of enzyme activity, allowing researchers to visualize and even quantify extracellular β-galactosidase activity in systems like plant callus cultures and seedling roots [, ].
Q3: Are there differences in sensitivity for detecting β-galactosidase activity using different methods and substrates?
A3: Yes, research indicates variations in sensitivity depending on the method and substrate used. For instance, a dot-blotting assay on nitrocellulose membranes employing 6-Bromo-2-naphthyl beta-D-galactopyranoside as the substrate exhibited a tenfold increase in sensitivity when treated with sodium carbonate after azo-coupling with diazo-blue B []. This highlights the importance of method optimization for maximizing detection sensitivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)








